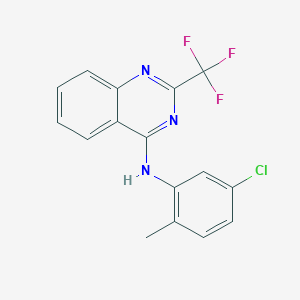

![molecular formula C13H19N5 B5509644 N-[4-(二乙氨基)苯甲基]-1H-1,2,4-三唑-3-胺](/img/structure/B5509644.png)

N-[4-(二乙氨基)苯甲基]-1H-1,2,4-三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amino-triazoles with different electrophiles, leading to a wide range of substituted products. For example, Panchal and Patel (2011) describe the preparation of triazole compounds through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate (Panchal & Patel, 2011). Such methodologies showcase the versatility of triazole chemistry in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including "N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine," often features significant intermolecular interactions that influence their crystalline arrangements. For instance, Hwang et al. (2006) conducted a study on the crystal structure of a triazole derivative, revealing extensive hydrogen bonding and π-π stacking interactions, which are crucial for understanding the material's properties (Hwang et al., 2006).

Chemical Reactions and Properties

Triazole compounds, including "N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine," exhibit a broad range of chemical reactions, attributed to their reactive nitrogen sites. Wang et al. (2016) explored the photochemical cleavage of benzylic C-N bonds in diethylamino)benzyl derivatives, highlighting the potential for releasing amines under specific conditions (Wang et al., 2016).

Physical Properties Analysis

The physical properties of triazole compounds are influenced by their molecular structures. Pan et al. (2008) synthesized a Schiff base involving a triazole ring, demonstrating how molecular geometry, such as dihedral angles and hydrogen bonding, can affect physical properties like solubility and melting points (Pan et al., 2008).

科学研究应用

光化学应用

3-(二乙氨基)苄基已被用于通过光化学手段直接断裂苄基 C-N 键来释放伯、仲和叔胺。对于伯胺和仲胺,此过程在甲醇中提供高产率,对于叔胺在 MeCN/水中提供高产率,在减少不希望的脱烷基副反应的同时提高了产率 (Wang, Lu, & Devalankar, 2016)。

抗菌活性

由各种酯类乙氧羰基腙与伯胺反应合成的新的 1,2,4-三唑衍生物显示出有希望的抗菌活性。这些活性在专注于开发新的抗菌剂的科学研究中具有重要意义 (Bektaş 等人,2010)。

抗疟疾活性

呋喃-3-胺的 N-酰基衍生物已被测试其对恶性疟原虫菌株的活性,揭示了构效关系,其中具有特定苯环取代的苯甲酰胺显示出有希望的抗疟疾活性。这些发现对于疟疾研究和潜在的治疗应用至关重要 (Hermann 等人,2021)。

电喷雾质谱

N-连接碳水化合物的衍生物,包括那些在还原末端用 4-氨基-N-(2-二乙氨基乙基)苯甲酰胺衍生化的衍生物,已通过电喷雾和碰撞诱导解离碎片光谱进行了探索。这项研究是分析化学的基础,特别是在聚糖的结构分析中 (Harvey, 2000)。

黑色素瘤细胞毒性

苯甲酰胺衍生物,包括与二乙氨基乙基基团相连的衍生物,已显示出黑色素黑色素瘤细胞的选择性摄取,为黑色素瘤治疗中的靶向药物递送提供了途径。这项研究强调了此类化合物在黑色素瘤治疗剂开发中的潜力 (Wolf 等人,2004)。

属性

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5/c1-3-18(4-2)12-7-5-11(6-8-12)9-14-13-15-10-16-17-13/h5-8,10H,3-4,9H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYAPKPVDOCENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)

![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)